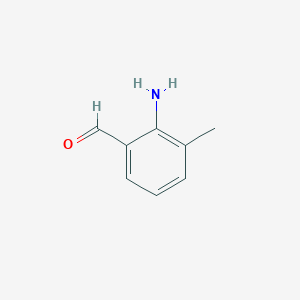

2-Amino-3-methylbenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-3-2-4-7(5-10)8(6)9/h2-5H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXVKRQZYPIRQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84902-24-9 | |

| Record name | 2-amino-3-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

CAS number 84902-24-9 characterization

An In-Depth Technical Guide to 2-Amino-3-methylbenzaldehyde (CAS 84902-24-9): Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound (CAS No. 84902-24-9) is a substituted aromatic aldehyde that has emerged as a valuable and versatile building block in modern organic synthesis and medicinal chemistry.[1] Its unique molecular architecture, featuring an aldehyde, a primary amine, and a methyl group positioned on a benzene ring, provides a rich platform for a diverse range of chemical transformations. The electronic interplay between the electron-donating amino group and the electron-withdrawing aldehyde function dictates its reactivity, making it a key intermediate for the synthesis of pharmaceuticals, dyes, and complex heterocyclic systems.[1][2] This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its physicochemical properties, spectroscopic characterization, synthesis methodologies, and critical applications.

Part 1: Physicochemical and Structural Characterization

The utility of this compound stems from its distinct structural features. The ortho-disposition of the amino and aldehyde groups facilitates intramolecular hydrogen bonding and enables its participation as a bidentate ligand or precursor in cyclization reactions. The adjacent methyl group provides steric influence, which can be leveraged to control regioselectivity in subsequent reactions and enhance the stability of derivatives.[1]

Table 1: Core Properties and Identifiers of this compound

| Property | Value | Source(s) |

| CAS Number | 84902-24-9 | [1][3][4][5][6] |

| Molecular Formula | C₈H₉NO | [1][3][4][5] |

| Molecular Weight | 135.16 g/mol | [1][3][4][5] |

| IUPAC Name | This compound | [1][3][6] |

| Synonyms | Benzaldehyde, 2-amino-3-methyl- | [5][6] |

| SMILES | CC1=C(C(=CC=C1)C=O)N | [1][3] |

| InChI Key | ONXVKRQZYPIRQJ-UHFFFAOYSA-N | [1][3] |

| Predicted Boiling Point | 265.3 ± 28.0 °C | [5] |

| Predicted Density | 1.129 ± 0.06 g/cm³ | [5] |

Part 2: Spectroscopic Analysis for Structural Verification

Confirming the identity and purity of this compound is paramount. A combination of spectroscopic techniques provides a definitive structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: a sharp singlet for the aldehyde proton (-CHO) between δ 9.5-10.5 ppm. The aromatic protons will appear in the δ 6.5-7.5 ppm region, with their splitting pattern revealing the substitution on the ring. A singlet for the methyl group (-CH₃) will be observed in the upfield region, typically around δ 2.0-2.5 ppm. The amino group (-NH₂) protons often present as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

-

¹³C NMR: The carbon spectrum will corroborate the structure, with a characteristic signal for the aldehyde carbonyl carbon downfield (δ 190-200 ppm). Aromatic carbons will resonate between δ 110-150 ppm, and the methyl carbon will appear upfield around δ 15-25 ppm.

Experimental Protocol: ¹H NMR Spectrum Acquisition

This protocol outlines a standard procedure for sample preparation and analysis, ensuring reproducible and high-quality data.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to avoid overlapping signals.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Cap the NMR tube securely and gently invert several times to ensure a homogenous solution.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity, which is crucial for achieving high resolution.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum using a pulse angle of 90 degrees.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks to determine the relative ratio of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound will be characterized by the following absorption bands:

-

N-H Stretch: Two distinct peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).

-

C-H Stretch (Aromatic): Signals typically appear just above 3000 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1660-1700 cm⁻¹. Conjugation with the aromatic ring and intramolecular hydrogen bonding with the adjacent amino group may shift this peak to a lower frequency.

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 135, corresponding to the molecular weight. Key fragmentation pathways would involve the loss of the aldehyde proton (M-1) or the entire formyl group (M-29), providing further structural confirmation.

Part 3: Strategic Synthesis Methodologies

The synthesis of this compound can be approached through both classical and modern synthetic routes, each with distinct advantages.

Classical Synthesis: Reduction of a Nitro Precursor

A common and reliable method begins with a commercially available nitro-substituted benzaldehyde. The core of this strategy is the selective reduction of the nitro group to a primary amine without affecting the aldehyde functionality.[1]

Caption: Classical synthesis workflow for this compound.

Experimental Protocol: Synthesis via Nitro Reduction

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methyl-2-nitrobenzaldehyde (1 equivalent) and a suitable solvent such as ethanol or acetic acid.

-

Addition of Reducing Agent: Add iron powder (Fe, ~3 equivalents) followed by the slow, portion-wise addition of concentrated hydrochloric acid (HCl). The reaction is exothermic and may require external cooling to maintain control.

-

Reaction Monitoring: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature and filter to remove the iron salts.

-

Carefully neutralize the filtrate with an aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic.

-

Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude this compound using column chromatography on silica gel to obtain the final product with high purity.

Modern Synthetic Approaches

More advanced strategies offer improved efficiency and functional group tolerance. Boron-directed C-H activation is a notable example, where an iridium catalyst installs a boronate ester onto the aromatic ring, which is subsequently converted to the amino group via amination or a Suzuki-Miyaura coupling reaction.[1] These methods are particularly advantageous for creating complex derivatives with high precision.[1]

Part 4: Applications in Drug Development and Synthesis

The true value of this compound lies in its application as a versatile synthon. Its ability to readily form Schiff bases (imines) upon reaction with primary amines is central to its utility in constructing complex molecular frameworks.[1]

Case Study: Antiviral Prodrug Synthesis

The development of prodrugs is a key strategy to improve the pharmacokinetic properties of active pharmaceutical ingredients (APIs). Derivatives of this compound have been instrumental in synthesizing prodrugs of Abacavir, a potent inhibitor of HIV-1 reverse transcriptase.[1] In this approach, a Schiff base is formed between the aldehyde and an amine-containing drug, creating a linkage that is stable in circulation but can be hydrolyzed at the target site to release the active drug.

Caption: Prodrug strategy using a Schiff base linkage.

Other Key Applications

-

Asymmetric Synthesis: Chiral acetals derived from this compound have been used as auxiliaries to direct stereoselective nucleophilic additions, achieving high diastereomeric ratios in the synthesis of complex molecules like Amprenavir analogs.[1]

-

Heterocyclic Chemistry: It is a precursor for synthesizing quinolines and other heterocyclic systems, which are common scaffolds in pharmaceuticals.

-

Dyes and Pigments: The chromophoric nature of the molecule makes it a useful intermediate in the production of various colorants.[1]

-

Agrochemicals: Benzaldehyde derivatives are explored for their herbicidal and fungicidal properties, which are often linked to the generation of reactive oxygen species (ROS) that induce oxidative stress in target organisms.[1]

Part 5: Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is essential for laboratory safety.

-

Hazard Identification: The compound is classified with GHS hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[3] The signal word is "Warning".[3]

-

Handling Precautions:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place, typically at 2–8 °C, to prevent degradation via oxidation or polymerization.[5]

Conclusion

This compound (CAS 84902-24-9) is more than a simple chemical intermediate; it is a strategic tool for chemists in both academic and industrial research. Its well-defined reactivity, particularly in the formation of Schiff bases, combined with accessible synthesis routes, makes it an invaluable precursor for a wide array of high-value molecules. From enhancing the delivery of antiviral drugs to enabling complex stereocontrolled reactions, its contributions continue to expand, solidifying its role as a key player in the landscape of modern organic and medicinal chemistry.

References

- 1. Buy this compound | 84902-24-9 [smolecule.com]

- 2. 2-Amino-6-methylbenzaldehyde | 99646-81-8 | Benchchem [benchchem.com]

- 3. americanelements.com [americanelements.com]

- 4. americanelements.com [americanelements.com]

- 5. 84902-24-9 | CAS DataBase [chemicalbook.com]

- 6. This compound | C8H9NO | CID 14085176 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Amino-3-methylbenzaldehyde molecular structure and formula

An In-depth Technical Guide to 2-Amino-3-methylbenzaldehyde: Molecular Structure, Properties, Synthesis, and Applications

Introduction

This compound is a substituted aromatic aldehyde that serves as a highly versatile and valuable building block in modern organic synthesis. Characterized by a benzene ring featuring an aldehyde, an amino group, and a methyl group in an ortho/meta relationship, this compound possesses a unique electronic and steric profile. The interplay between the electron-donating amino group and the electron-withdrawing aldehyde functionality makes it a reactive and strategic precursor for a wide array of complex molecules.[1][2] Its utility is most pronounced in the fields of medicinal chemistry and materials science, where it functions as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthetic methodologies, chemical reactivity, and key applications for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a benzaldehyde core with an amino (-NH₂) group at position 2 and a methyl (-CH₃) group at position 3. The ortho-amino group acts as a strong activating group, increasing the electron density of the aromatic ring, while the aldehyde group (-CHO) is a moderately deactivating, meta-directing group. This substitution pattern governs the molecule's reactivity in electrophilic aromatic substitution and its utility in forming heterocyclic systems. The methyl group provides steric influence that can modulate the reactivity of the adjacent functional groups.[1]

Table 1: Core Identifiers and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 84902-24-9 | [1][3] |

| Molecular Formula | C₈H₉NO | [1][3] |

| Molecular Weight | 135.16 g/mol | [1][3] |

| Physical Form | Liquid | [4] |

| InChI | InChI=1S/C8H9NO/c1-6-3-2-4-7(5-10)8(6)9/h2-5H,9H2,1H3 | [1][3] |

| InChI Key | ONXVKRQZYPIRQJ-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | CC1=C(C(=CC=C1)C=O)N | [1][3] |

| Storage Conditions | Store at 2-8°C in a dark place under an inert atmosphere | [5] |

Synthesis of this compound

The synthesis of this compound can be approached through several routes. A common and instructive strategy begins with 3-methylbenzaldehyde, which involves protection of the highly reactive aldehyde group, followed by regioselective nitration and subsequent reduction of the nitro group. This multi-step process highlights key principles of protecting group chemistry and electrophilic aromatic substitution.

Experimental Protocol: Synthesis via Protection-Nitration-Reduction Pathway

This protocol is a representative methodology based on established organic chemistry principles.

Step 1: Protection of the Aldehyde Group (Acetal Formation)

-

Rationale: The aldehyde group is highly susceptible to oxidation and other side reactions under nitrating conditions. Protection as a cyclic acetal (e.g., using ethylene glycol) renders it inert to these conditions.[1]

-

To a solution of 3-methylbenzaldehyde (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).

-

Fit the flask with a Dean-Stark apparatus to remove water azeotropically.

-

Reflux the mixture until no more water is collected, indicating the completion of the reaction.

-

Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected acetal, 2-(m-tolyl)-1,3-dioxolane.

Step 2: Nitration of the Protected Intermediate

-

Rationale: The protected acetal group and the methyl group are both ortho-, para-directing. Nitration is directed to the ortho position relative to the methyl group (position 2) due to steric hindrance and electronic activation.

-

Cool the protected acetal from Step 1 in an ice-salt bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise, maintaining the internal temperature below 5°C.

-

Stir the mixture at 0-5°C for 1-2 hours after the addition is complete.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-(2-nitro-3-methylphenyl)-1,3-dioxolane.

Step 3: Reduction of the Nitro Group

-

Rationale: The nitro group is selectively reduced to a primary amine. Common reducing agents include catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., SnCl₂/HCl). Catalytic hydrogenation is often preferred for its clean reaction profile.[1]

-

Dissolve the nitro-intermediate from Step 2 in ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until hydrogen uptake ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate to obtain the amino-intermediate, 2-(2-amino-3-methylphenyl)-1,3-dioxolane.

Step 4: Deprotection of the Aldehyde (Acetal Hydrolysis)

-

Rationale: The acetal protecting group is removed under acidic conditions to regenerate the aldehyde functionality.

-

Dissolve the amino-intermediate from Step 3 in a mixture of acetone and water.

-

Add a catalytic amount of dilute hydrochloric acid.

-

Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with a mild base (e.g., sodium bicarbonate).

-

Extract the product with a suitable organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to obtain pure this compound.

Caption: Synthetic pathway from 3-methylbenzaldehyde.

Chemical Reactivity and Derivatization

The dual functionality of this compound makes it a versatile substrate for various chemical transformations.

-

Reactions of the Aldehyde Group: The aldehyde is a primary site for nucleophilic addition. It can be oxidized to the corresponding carboxylic acid (2-amino-3-methylbenzoic acid) using mild oxidizing agents or reduced to a primary alcohol (2-amino-3-methylbenzyl alcohol) with reducing agents like sodium borohydride.[1][2] Critically, it undergoes condensation reactions with primary amines to form Schiff bases (imines), a reaction fundamental to the synthesis of many heterocyclic compounds and bioactive molecules.[1]

-

Reactions of the Amino Group: The nucleophilic amino group can participate in acylation reactions with acyl chlorides or anhydrides to form amides, or in alkylation reactions.[1] Its presence activates the aromatic ring, facilitating further electrophilic substitution, although the position of substitution is influenced by both the amino and methyl groups.

Caption: Key reactions of this compound.

Applications in Research and Drug Development

The structural framework of this compound is a privileged scaffold in medicinal chemistry and materials science.

-

Pharmaceutical Intermediates: It is a crucial precursor in the synthesis of a variety of pharmaceutical agents. Its derivatives have been investigated for significant biological activities.

-

Antiviral Agents: Derivatives are used in the synthesis of prodrugs for abacavir, an inhibitor of HIV-1 reverse transcriptase.[1] It is also used to create chiral acetals that facilitate the synthesis of analogs of Amprenavir, another HIV protease inhibitor.[1]

-

CNS Agents: The condensation of 2-amino-substituted benzaldehydes with 2-aminobenzamide is a key step in synthesizing the quinazolinone core, a scaffold found in compounds with sedative, hypnotic, and anticonvulsant properties.[6]

-

Antibacterial Agents: The compound itself and Schiff bases derived from it have been studied for their potential antibacterial properties.[1]

-

-

Agrochemicals: The benzaldehyde scaffold is explored in agrochemical research, with derivatives showing potential as plant growth regulators and herbicidal agents.[1] The amino and methyl substitutions can be fine-tuned to enhance selectivity and potency.[1]

-

Dyes and Pigments: Due to its chromophoric properties stemming from the conjugated aromatic system with an amino group, it serves as a starting material for various dyes and pigments.[1]

Table 2: Summary of Key Applications

| Application Area | Specific Use | Resulting Compound Class | Reference(s) |

| Pharmaceuticals | Synthesis of HIV protease inhibitor analogs (e.g., Abacavir, Amprenavir) | Prodrugs, Chiral Auxiliaries | [1] |

| Synthesis of CNS-active compounds | Quinazolinones | [6] | |

| Development of novel antibacterial agents | Schiff Bases, Heterocycles | [1] | |

| Agrochemicals | Development of selective herbicides and plant growth regulators | Substituted Benzaldehyde Derivatives | [1] |

| Materials Science | Precursor for organic colorants | Azo Dyes, Pigments | [1] |

Safety and Handling

As with any laboratory chemical, this compound must be handled with appropriate safety precautions. It is classified as an irritant.

-

GHS Hazard Classification:

-

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[7][8]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7][8]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7] Keep away from heat, sparks, and open flames.[8]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[7] For eye contact, rinse cautiously with water for several minutes.[7] If inhaled, move to fresh air.[7] Seek medical attention if irritation persists.

-

-

Storage:

Conclusion

This compound is a cornerstone intermediate for synthetic chemists, offering a gateway to a vast chemical space of functional molecules. Its unique combination of reactive functional groups allows for straightforward derivatization and the construction of complex molecular architectures. From life-saving antiviral drugs to novel agrochemicals and materials, its applications continue to expand. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in research and development.

References

- 1. Buy this compound | 84902-24-9 [smolecule.com]

- 2. 2-Amino-5-chloro-3-methylbenzaldehyde | 151446-29-6 | Benchchem [benchchem.com]

- 3. This compound | C8H9NO | CID 14085176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 84902-24-9 [sigmaaldrich.com]

- 5. achmem.com [achmem.com]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

solubility and stability of 2-Amino-3-methylbenzaldehyde

An In-Depth Technical Guide to the Solubility and Stability of 2-Amino-3-methylbenzaldehyde

Abstract

This compound (C₈H₉NO) is a versatile aromatic compound featuring both a reactive aldehyde and a nucleophilic amino group.[1] This unique bifunctionality makes it a valuable starting material and intermediate in the synthesis of pharmaceuticals, dyes, and complex organic molecules.[1][2] However, the very reactivity that makes this molecule useful also presents significant challenges regarding its solubility and stability. Understanding these characteristics is paramount for researchers in process development, formulation science, and medicinal chemistry to ensure reproducible results, optimize reaction conditions, and develop stable formulations. This guide provides a comprehensive analysis of the solubility profile and chemical stability of this compound, offering both theoretical insights and practical, field-proven experimental protocols for its characterization.

Physicochemical Characteristics

A foundational understanding of a molecule's intrinsic properties is essential before exploring its behavior in solution. This compound is a substituted aromatic aldehyde with the following key properties.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO | [1] |

| Molecular Weight | 135.16 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 84902-24-9 | [1] |

| Physical Form | Liquid | |

| SMILES | CC1=C(C(=CC=C1)C=O)N | [3] |

The structure combines a moderately non-polar toluene backbone with two polar functional groups: a hydrogen-bond-donating amino group and a hydrogen-bond-accepting aldehyde group. This amphiphilic nature dictates its solubility, making it poorly soluble in water but generally soluble in organic solvents.[4]

Solubility Profile: A Dichotomy of Polarity

The solubility of this compound is governed by the interplay between its hydrophobic benzene ring and the hydrophilic amino and aldehyde functionalities. While specific quantitative data for this compound is not extensively published, a robust solubility profile can be predicted based on its structure and data from analogous compounds like 2-amino-3-methylbenzoic acid.[5]

Theoretical Considerations & Solvent Selection

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the amino and aldehyde groups, facilitating solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): These solvents can act as hydrogen bond acceptors for the amino group, leading to good solubility. Acetone is often an excellent solvent for similar structures.

-

Non-Polar Solvents (e.g., Toluene, Hexane): The aromatic, non-polar nature of the core structure suggests solubility in these solvents through van der Waals interactions. However, the polar functional groups may limit miscibility with highly non-polar solvents like hexane.[4]

-

Aqueous Systems: Due to the dominant hydrophobic character of the benzene ring, solubility in water is expected to be very low.[4]

Predicted Solubility Ranking

Based on the analysis of 2-amino-3-methylbenzoic acid, a similar compound, the solubility of this compound is predicted to follow this general trend at room temperature[5]: Acetone > Ethyl Acetate > Acetonitrile > Methanol > Ethanol > Toluene > Hexane

Experimental Protocol: Isothermal Saturation Method for Solubility Determination

This protocol provides a reliable method for quantitatively determining the solubility of this compound in various solvents. The causality behind this choice is its status as a gold-standard, equilibrium-based method that yields thermodynamically accurate solubility data.

Principle: An excess of the solute is agitated in a solvent at a constant temperature for a sufficient duration to reach equilibrium. The saturated supernatant is then filtered, diluted, and analyzed by a suitable quantitative method, such as UV-Vis spectrophotometry or HPLC-UV.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to several sealed vials, each containing a known volume (e.g., 5.0 mL) of a selected solvent (e.g., methanol, acetone, toluene). An "excess" ensures solid/liquid phase is visible after equilibration.

-

Equilibration: Place the vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate for a period sufficient to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal time.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the bath for at least 4 hours to allow undissolved material to settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.45 µm chemically compatible syringe filter (e.g., PTFE for organic solvents) into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Quantification:

-

Record the exact mass of the filtered supernatant.

-

Dilute the sample to a suitable concentration with the same solvent.

-

Analyze the concentration of this compound using a validated HPLC-UV method (see Section 4). A pre-established calibration curve is required for this step.

-

-

Calculation: The solubility (S) is calculated in mg/mL using the formula: S = (Concentration from HPLC × Dilution Factor × Volume of flask) / Volume of supernatant sampled

Chemical Stability and Degradation Pathways

The chemical stability of this compound is a critical parameter for its storage, handling, and application. Its two functional groups are susceptible to several degradation pathways.

Primary Degradation Pathways

-

Oxidation: The aldehyde group is highly susceptible to oxidation, especially when exposed to air (autoxidation) or oxidizing agents. This reaction converts the aldehyde to the corresponding carboxylic acid, 2-amino-3-methylbenzoic acid.[1][2] This is often the most common degradation pathway for benzaldehydes.

-

Schiff Base Formation: The aldehyde can react with the amino group of another molecule (intermolecularly) or with other primary/secondary amines present in the system to form an imine, also known as a Schiff base.[1] This can lead to dimerization or polymerization, resulting in discoloration and impurity formation.

-

Photodegradation: Aromatic aldehydes and amines are often sensitive to light, which can catalyze oxidation or other radical-mediated reactions. Therefore, the compound should be stored in a dark place.[6]

Caption: Potential degradation pathways for this compound.

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradation products and developing stability-indicating analytical methods.

Principle: The compound is subjected to harsh chemical and physical conditions (acid, base, oxidation, heat, light) to accelerate its degradation. The resulting mixtures are then analyzed to identify and quantify the parent compound and any new impurities.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

-

Stress Conditions (run in parallel):

-

Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1N HCl. Heat at 80°C for 4 hours.

-

Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1N NaOH. Heat at 80°C for 4 hours.

-

Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Heat a vial of the stock solution at 80°C for 48 hours.

-

Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber (ICH Q1B guidelines) for a defined period.

-

Control: Keep a vial of the stock solution protected from light at 4°C.

-

-

Sample Quenching & Analysis:

-

After the specified time, cool the samples to room temperature.

-

Neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

-

Dilute all samples, including the control, to an appropriate concentration for analysis.

-

Analyze all samples by a stability-indicating HPLC-UV/MS method (see Section 4).

-

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks (degradants). Mass spectrometry (MS) is invaluable here for identifying the mass of the degradants, helping to elucidate their structures.

Analytical Methodologies for Quantification

Accurate quantification is the bedrock of any solubility or stability study. The selection of an analytical method depends on the required sensitivity, selectivity, and available instrumentation.[7]

| Method | Principle | Selectivity | Sensitivity | Throughput |

| HPLC-UV | Separation via liquid chromatography, detection by UV absorbance.[8] | Moderate | µg/mL to ng/mL | High |

| LC-MS/MS | Separation via LC, detection by mass-to-charge ratio.[7] | Very High | ng/mL to pg/mL | Medium |

| GC-MS | Separation of volatile compounds/derivatives via gas chromatography, detection by mass.[9] | High | ng/mL | Medium |

For most applications, Reverse-Phase HPLC with UV detection (RP-HPLC-UV) offers the best balance of performance, cost, and reliability. A C18 column is typically effective. An LC-MS method is superior for identifying unknown degradants in stability studies.

Caption: General experimental workflow for analysis of this compound.

Conclusion and Recommendations

This compound is a molecule of significant synthetic utility, whose effective use hinges on a thorough understanding of its solubility and stability.

-

Solubility: The compound exhibits poor aqueous solubility but is readily soluble in a range of common organic solvents, particularly polar aprotic solvents like acetone. For purification and reaction setup, a solvent system of intermediate polarity is recommended.

-

Stability: The primary liability is the aldehyde functional group, which is prone to oxidation to a carboxylic acid. To ensure stability, This compound should be stored at a low temperature (2-8°C), under an inert atmosphere (e.g., argon or nitrogen), and protected from light. [6]

The protocols and insights provided in this guide equip researchers, scientists, and drug development professionals with the necessary tools to confidently handle, formulate, and analyze this valuable chemical intermediate, ensuring the integrity and success of their scientific endeavors.

References

- 1. Buy this compound | 84902-24-9 [smolecule.com]

- 2. 2-Amino-5-chloro-3-methylbenzaldehyde | 151446-29-6 | Benchchem [benchchem.com]

- 3. This compound | C8H9NO | CID 14085176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. achmem.com [achmem.com]

- 7. benchchem.com [benchchem.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. env.go.jp [env.go.jp]

Spectroscopic Unveiling of 2-Amino-3-methylbenzaldehyde: A Technical Guide

This guide provides an in-depth analysis of the spectral data for 2-Amino-3-methylbenzaldehyde (C₈H₉NO), a key aromatic building block in the synthesis of pharmaceuticals and other fine chemicals. Understanding its spectroscopic signature is paramount for researchers in drug development and organic synthesis for reaction monitoring, quality control, and structural confirmation. Due to the limited availability of published experimental spectra, this guide integrates experimental mass spectrometry data with high-quality predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, contextualized with experimental data from closely related isomers to ensure a robust and reliable interpretation.

Molecular Structure and Spectroscopic Overview

The structural features of this compound—a benzene ring substituted with an aldehyde, an amino group, and a methyl group in a 1,2,3-arrangement—give rise to a distinct spectroscopic fingerprint. Each analytical technique provides a unique piece of the structural puzzle.

// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; C_CHO [label="C", pos="2.6,1.5!"]; O_CHO [label="O", pos="3.5,2.2!"]; H_CHO [label="H", pos="2.9,0.7!"]; N_NH2 [label="N", pos="-2.6,1.5!"]; H1_NH2 [label="H", pos="-3.5,1.2!"]; H2_NH2 [label="H", pos="-3.5,1.8!"]; C_CH3 [label="C", pos="-2.6,-1.5!"]; H1_CH3 [label="H", pos="-3.5,-1.2!"]; H2_CH3 [label="H", pos="-3.5,-1.8!"]; H3_CH3 [label="H", pos="-3.0,-2.2!"]; H4 [label="H", pos="0,-2.5!"]; H5 [label="H", pos="2.2,-1.25!"]; H6 [label="H", pos="2.2,1.25!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C_CHO; C_CHO -- O_CHO [style=double]; C_CHO -- H_CHO; C2 -- N_NH2; N_NH2 -- H1_NH2; N_NH2 -- H2_NH2; C3 -- C_CH3; C_CH3 -- H1_CH3; C_CH3 -- H2_CH3; C_CH3 -- H3_CH3; C4 -- H4; C5 -- H5; C6 -- H6; }

Caption: Molecular Structure of this compound.Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, the electron ionization (EI) mass spectrum is characterized by a distinct molecular ion peak and several key fragment ions.

Experimental Data: Gas Chromatography-Mass Spectrometry (GC-MS)

The experimental GC-MS data for this compound is available through the PubChem database.[1]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 135 | 100 | [M]⁺ (Molecular Ion) |

| 134 | 95 | [M-H]⁺ |

| 106 | 50 | [M-CHO]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

Interpretation of the Mass Spectrum

The mass spectrum is dominated by the molecular ion peak [M]⁺ at m/z 135, which corresponds to the molecular weight of the compound (135.16 g/mol ).[1] A prominent peak at m/z 134 is attributed to the loss of a hydrogen atom, likely from the aldehyde or amino group, forming a stable cation. The fragment at m/z 106 results from the characteristic loss of the formyl radical (CHO), a common fragmentation pathway for benzaldehydes. The peak at m/z 77 corresponds to the phenyl cation, indicating the fragmentation of the substituted benzene ring.

M [label="[C₈H₉NO]⁺˙\nm/z = 135", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M_minus_H [label="[C₈H₈NO]⁺\nm/z = 134"]; M_minus_CHO [label="[C₇H₈N]⁺\nm/z = 106"]; Phenyl [label="[C₆H₅]⁺\nm/z = 77"];

M -> M_minus_H [label="- H˙"]; M -> M_minus_CHO [label="- CHO˙"]; M_minus_CHO -> Phenyl [label="- HCN, -CH₃"]; }

Caption: Proposed Mass Fragmentation Pathway of this compound.Experimental Protocol: GC-MS

A standard protocol for acquiring a GC-MS spectrum of a thermally stable, volatile compound like this compound would involve:

-

Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet, which is heated to ensure rapid vaporization.

-

Gas Chromatography: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the components of the sample based on their boiling points and polarities.

-

Mass Spectrometry: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio and detected.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amino (N-H), aldehyde (C=O and C-H), and aromatic (C=C and C-H) groups.

Predicted IR Data

The following table presents the predicted characteristic IR absorption bands for this compound. These predictions are based on well-established correlation tables and comparison with the experimental spectra of similar molecules.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450-3300 | N-H stretch (asymmetric and symmetric) | Primary Amine |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Methyl |

| 2850-2750 | C-H stretch (Fermi doublet) | Aldehyde |

| 1700-1680 | C=O stretch | Aldehyde |

| 1620-1580 | N-H bend | Primary Amine |

| 1600-1450 | C=C stretch | Aromatic |

| 850-750 | C-H bend (out-of-plane) | Aromatic (substituted) |

Interpretation of the IR Spectrum

The IR spectrum provides clear evidence for the key functional groups. The two bands in the 3450-3300 cm⁻¹ region are characteristic of the symmetric and asymmetric N-H stretching of a primary amine. The strong absorption around 1700-1680 cm⁻¹ is indicative of the C=O stretching of the aldehyde. The presence of the aldehyde is further confirmed by the characteristic C-H stretching bands (a Fermi doublet) between 2850 cm⁻¹ and 2750 cm⁻¹. Aromatic C-H and C=C stretching vibrations are expected in their usual regions. The out-of-plane C-H bending bands in the fingerprint region can provide further information about the substitution pattern of the aromatic ring. For comparison, the experimental IR spectrum of 3-methylbenzaldehyde shows a strong C=O stretch at 1697 cm⁻¹ and aldehyde C-H stretches around 2900 cm⁻¹ and 2700 cm⁻¹.[2]

Experimental Protocol: FTIR Spectroscopy

A typical procedure for obtaining an FTIR spectrum of a solid sample like this compound is:

-

Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the KBr pellet in the sample holder and record the IR spectrum. The instrument's software will automatically subtract the background spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of this compound.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.85 | Singlet | 1H | Aldehyde H |

| ~7.30 | Doublet | 1H | Aromatic H |

| ~7.15 | Triplet | 1H | Aromatic H |

| ~6.70 | Doublet | 1H | Aromatic H |

| ~4.50 | Broad Singlet | 2H | NH₂ |

| ~2.20 | Singlet | 3H | CH₃ |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for each type of proton. The aldehyde proton is the most deshielded, appearing as a sharp singlet around 9.85 ppm. The three aromatic protons will appear as a set of coupled multiplets in the aromatic region (6.5-7.5 ppm). The amino protons typically appear as a broad singlet around 4.50 ppm, and their chemical shift can be concentration and solvent dependent. The methyl protons will give a sharp singlet at approximately 2.20 ppm. For comparison, the experimental ¹H NMR spectrum of 2-aminobenzaldehyde shows the aldehyde proton at ~9.85 ppm and the amino protons as a broad signal around 6.12 ppm.[3] The experimental spectrum of 3-methylbenzaldehyde shows the aldehyde proton at 9.95 ppm and the methyl protons at 2.39 ppm.[4][5]

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum in CDCl₃ is as follows:

| Chemical Shift (ppm) | Assignment |

| ~192 | C=O (Aldehyde) |

| ~150 | C-NH₂ |

| ~138 | C-CH₃ |

| ~135 | Aromatic CH |

| ~125 | Aromatic C-CHO |

| ~120 | Aromatic CH |

| ~118 | Aromatic CH |

| ~18 | CH₃ |

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The aldehyde carbonyl carbon is the most downfield signal, appearing around 192 ppm. The aromatic carbons attached to the amino and aldehyde groups are also significantly deshielded. The remaining aromatic carbons will appear in the 118-138 ppm range. The methyl carbon will be the most upfield signal, at approximately 18 ppm. The experimental ¹³C NMR spectrum of 3-methylbenzaldehyde shows the aldehyde carbon at 192.47 ppm and the methyl carbon at 21.12 ppm, which aligns with the predicted values.[4]

Experimental Protocol: NMR Spectroscopy

A general procedure for acquiring ¹H and ¹³C NMR spectra is:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of TMS as an internal standard.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For the ¹³C spectrum, a proton-decoupled pulse sequence is typically used to obtain singlets for all carbon atoms, simplifying the spectrum.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and integrated.

Conclusion

This technical guide provides a comprehensive overview of the key spectroscopic features of this compound. By combining experimental mass spectrometry data with robustly predicted NMR and IR spectra, and drawing comparisons with related isomers, a detailed and reliable structural characterization is achieved. This information is invaluable for scientists and researchers working with this compound, enabling confident identification and quality assessment in various applications.

References

reactivity profile of 2-Amino-3-methylbenzaldehyde's functional groups

An In-depth Technical Guide to the Reactivity Profile of 2-Amino-3-methylbenzaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a bifunctional aromatic compound of significant interest in synthetic organic chemistry. Its unique structural arrangement, featuring a nucleophilic primary amino group positioned ortho to an electrophilic aldehyde, governs a rich and diverse reactivity profile. The presence of a methyl group at the 3-position introduces additional steric and electronic influences that modulate the behavior of these adjacent functionalities. This technical guide provides an in-depth exploration of the reactivity of this compound, focusing on the individual transformations of the aldehyde and amino moieties and, most critically, the synergistic reactions that leverage their proximity. We will dissect key reaction mechanisms, provide field-proven experimental protocols, and offer insights into the causal factors behind synthetic strategies, empowering researchers in drug development and fine chemical synthesis to effectively utilize this versatile building block.

Introduction: Structural Features and Synthetic Potential

This compound, a substituted aromatic aldehyde, possesses a compelling molecular architecture for synthetic chemists. The core of its reactivity lies in the interplay between three key features:

-

The Aldehyde Group (-CHO): An electrophilic center, susceptible to nucleophilic attack, and a participant in a wide array of condensation reactions. It is the primary site for transformations such as oxidation, reduction, and carbon-carbon bond formation.[1][2]

-

The Amino Group (-NH₂): A nucleophilic primary amine that readily engages in reactions with electrophiles. Its position ortho to the aldehyde is the defining characteristic of the molecule, enabling powerful intramolecular cyclization pathways.[2]

-

The Methyl Group (-CH₃): Located at the 3-position, this group exerts both a steric and electronic influence. Its steric bulk can hinder the approach of reagents to the adjacent amino and aldehyde groups, while its electron-donating nature can modulate the reactivity of the aromatic ring.[1]

This guide will systematically explore these features, moving from the independent reactivity of each functional group to the complex, synergistic transformations that make this molecule a valuable precursor for heterocyclic synthesis, particularly for quinoline derivatives.[3][4]

Figure 1: Structure of this compound.

Reactivity of the Aldehyde Functional Group

The aldehyde group is a versatile handle for a multitude of synthetic transformations. Its reactivity is primarily characterized by nucleophilic additions and condensations.[5]

Oxidation and Reduction

-

Oxidation: The aldehyde can be readily oxidized to the corresponding 2-Amino-3-methylbenzoic acid. This transformation is a standard synthetic procedure that significantly alters the molecule's electronic properties and polarity.[1][2] Common oxidizing agents like potassium permanganate or chromium trioxide are effective for this purpose.[1]

-

Reduction: Conversely, selective reduction of the aldehyde yields 2-Amino-3-methylbenzyl alcohol. Mild reducing agents such as sodium borohydride (NaBH₄) are typically employed to avoid reduction of other functional groups.[1][2] This conversion provides a route to benzyl alcohol derivatives for subsequent reactions like etherification or esterification.[2]

Condensation Reactions

Condensation reactions involving the aldehyde group are fundamental for C-C bond formation.

This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malononitrile, diethyl malonate) in the presence of a weak base catalyst, such as piperidine or ammonium acetate.[6][7] The reaction proceeds via a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product.[6] The electronic nature of the benzaldehyde substituent influences the reaction rate; however, modern protocols have expanded the scope to include a wide variety of substrates.[7]

Caption: General mechanism of the Knoevenagel Condensation.

Reactivity of the Amino Functional Group

The primary aromatic amine in this compound is a potent nucleophile and a directing group for electrophilic aromatic substitution.

Imine (Schiff Base) Formation

The reaction between the amino group and another aldehyde or ketone results in the formation of an imine or Schiff base.[8][9] This condensation is typically acid-catalyzed and reversible.[9] The reaction is highly pH-dependent; optimal rates are often observed around pH 4-5.[8][9] At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the intermediate, hindering the elimination of water.[9][10]

Acylation and Alkylation

The amino group readily undergoes acylation with acyl halides or anhydrides to form amides, or alkylation with alkyl halides.[1][11] These reactions are standard procedures for protecting the amino group or for synthesizing more complex derivatives.[1]

Synergistic Reactivity: The Power of Ortho-Substitution

The most significant aspect of this compound's reactivity is the cooperative action of the ortho-amino and aldehyde groups, which facilitates a variety of powerful intramolecular cyclization reactions to form heterocyclic systems. The molecule's inherent structure makes it prone to self-condensation.[12]

The Friedländer Annulation for Quinoline Synthesis

The Friedländer synthesis is a classic and highly efficient method for constructing quinoline rings.[13] It involves the reaction of a 2-aminobenzaldehyde with a ketone containing an α-methylene group.[3] The reaction can be catalyzed by acids (e.g., trifluoroacetic acid, toluenesulfonic acid) or bases.[3]

Two primary mechanisms are proposed for the Friedländer synthesis[3]:

-

Aldol Condensation First: The reaction begins with an aldol condensation between the 2-aminobenzaldehyde and the enolate of the ketone, followed by cyclization and dehydration (loss of a second water molecule) to form the aromatic quinoline ring.

-

Schiff Base Formation First: The initial step is the formation of a Schiff base between the amino group and the ketone, followed by an intramolecular aldol-type condensation and subsequent dehydration.

This reaction is a cornerstone of heterocyclic chemistry due to its simplicity and the biological importance of the resulting quinoline scaffolds, which are found in numerous pharmaceuticals.[14][15] Domino reactions starting from the corresponding 2-nitrobenzaldehyde, which is reduced in situ to the 2-aminobenzaldehyde before undergoing the Friedländer condensation, have further expanded the utility of this method.[4][15]

Caption: Competing mechanisms in the Friedländer Quinoline Synthesis.

Reductive Amination

Reductive amination is a powerful method for forming amines.[16] In the context of this compound, this can occur intramolecularly or intermolecularly. For an intermolecular reaction, the aldehyde reacts with a primary or secondary amine to form an imine, which is then reduced in the same pot to the corresponding amine.[17] Common reducing agents for this one-pot procedure include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough not to reduce the initial aldehyde significantly.[16][18] This process is highly valuable in medicinal chemistry for the synthesis of complex amine derivatives.

Experimental Protocols: A Practical Guide

The following protocols are illustrative examples based on established methodologies. Researchers should always consult primary literature and perform appropriate risk assessments before conducting any experiment.

Protocol 1: Friedländer Synthesis of a Substituted Quinoline

This protocol is adapted from a general, catalyst-free procedure for the Friedländer reaction in an aqueous medium, highlighting a green chemistry approach.[14][19]

-

Objective: To synthesize a poly-substituted quinoline from 2-aminobenzaldehyde and a suitable ketone.

-

Materials:

-

2-Aminobenzaldehyde (0.2 mmol)

-

Active methylene ketone (e.g., dimedone, ethyl acetoacetate) (0.2 mmol)

-

Deionized Water (1.0 mL)

-

5 mL flask with magnetic stir bar

-

Heating mantle or oil bath

-

-

Procedure:

-

Combine 2-aminobenzaldehyde (0.2 mmol) and the ketone (0.2 mmol) in a 5 mL flask.

-

Add deionized water (1.0 mL) to the flask.

-

Heat the mixture to 70 °C with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum.

-

If necessary, purify the product further by recrystallization from a suitable solvent (e.g., ethanol).

-

-

Causality: Using water as a solvent at elevated temperatures can promote the reaction without the need for an external acid or base catalyst, offering an environmentally benign and efficient pathway.[19] High yields (often >90%) are reported for this method.[14]

Protocol 2: Reductive Amination

This protocol describes a general procedure for direct reductive amination using a mild hydride reducing agent.[16]

-

Objective: To synthesize a secondary or tertiary amine from this compound and a primary or secondary amine.

-

Materials:

-

This compound (1.0 mmol)

-

Primary or Secondary Amine (1.1 mmol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)

-

Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF) (10 mL)

-

Round-bottom flask with magnetic stir bar and nitrogen atmosphere

-

-

Procedure:

-

Dissolve this compound (1.0 mmol) and the desired amine (1.1 mmol) in the anhydrous solvent (10 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 mmol) to the mixture in one portion.

-

Continue stirring at room temperature and monitor the reaction by TLC until the starting aldehyde is consumed (typically 2-24 hours).

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel.

-

-

Causality: NaBH(OAc)₃ is a mild and selective reducing agent that reduces the iminium ion intermediate faster than it reduces the starting aldehyde, allowing for a one-pot procedure.[18] The use of an anhydrous aprotic solvent is necessary due to the water sensitivity of the reducing agent.[18]

Conclusion

The reactivity of this compound is a study in functional group synergy. While the aldehyde and amino groups possess their own characteristic reactivities—undergoing oxidation, reduction, condensation, and acylation—their true synthetic power is unleashed through cooperative, intramolecular transformations. The Friedländer annulation stands out as the hallmark reaction, providing a direct and efficient route to the medicinally important quinoline scaffold. The subtle steric and electronic contributions of the 3-methyl group further refine this reactivity profile. A thorough understanding of these principles, from mechanistic pathways to practical experimental conditions, is essential for researchers aiming to leverage this versatile building block in the design and synthesis of complex molecular targets.

References

- 1. Buy this compound | 84902-24-9 [smolecule.com]

- 2. 2-Amino-5-chloro-3-methylbenzaldehyde | 151446-29-6 | Benchchem [benchchem.com]

- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 4. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jackwestin.com [jackwestin.com]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. 2-Aminobenzaldehyde - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 15. benchchem.com [benchchem.com]

- 16. Reductive amination - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 19. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]

Introduction: The Strategic Importance of 2-Amino-3-methylbenzaldehyde

An In-depth Technical Guide to the Synthesis of 2-Amino-3-methylbenzaldehyde

This compound (C₈H₉NO) is a versatile aromatic compound of significant interest in the fields of medicinal chemistry and materials science.[1][2] Its structure, featuring a benzene ring strategically substituted with an amino, a methyl, and a formyl group, provides a unique platform for constructing complex molecular architectures. The nucleophilic amino group and the electrophilic aldehyde group offer orthogonal reactivity, making it a valuable precursor for quinolines, Schiff bases, and other heterocyclic systems that form the backbone of many pharmaceutical agents and fine chemicals.[1] This guide provides a comprehensive review of the primary synthetic routes to this key intermediate, offering field-proven insights into the causality behind experimental choices and detailed protocols for laboratory application.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be approached from several distinct strategic directions. The choice of method often depends on the availability of starting materials, scalability, and the desired purity of the final product. We will explore the most prevalent and effective routes: reduction of a nitro precursor, oxidation of a benzyl alcohol, and a regioselective functionalization via directed ortho-metalation.

Strategy 1: Reduction of 2-Nitro-3-methylbenzaldehyde

This is perhaps the most classical and frequently employed approach, leveraging the reliable conversion of an aromatic nitro group into a primary amine. The overall transformation hinges on the selective reduction of the nitro group without affecting the sensitive aldehyde functionality.

-

Underlying Principle: The synthesis begins with a precursor containing a nitro group ortho to the aldehyde. This nitro group is then reduced. The primary challenge is the aldehyde's susceptibility to reduction into an alcohol. To circumvent this, a protection-deprotection sequence is often essential.[1]

-

Experimental Causality:

-

Protection: The aldehyde is first converted into a more stable functional group, typically a dimethyl or diethyl acetal, by reacting it with an orthoformate or a diol like ethylene glycol under acidic catalysis.[1][3] Acetals are stable under the neutral or basic conditions of many reduction reactions.[1]

-

Reduction: With the aldehyde group protected, the nitro group can be safely reduced. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney Nickel is a clean and efficient method.[1] Alternative reagents like iron powder in acidic media can also be used, though they may complicate purification.[4]

-

Deprotection: The final step involves the hydrolysis of the acetal back to the aldehyde, typically by treatment with aqueous acid.[3]

-

-

Advantages: This route is robust, generally high-yielding, and utilizes well-understood chemical transformations.

-

Disadvantages: It is a multi-step process requiring protection and deprotection, which adds to the overall synthesis time and can lower the cumulative yield.

Strategy 2: Oxidation of (2-Amino-3-methyl-phenyl)-methanol

An alternative strategy involves constructing the aldehyde at a late stage from its corresponding benzyl alcohol. This approach avoids the need for aldehyde protection during the introduction of the amino group.

-

Underlying Principle: This method relies on the selective oxidation of a primary benzylic alcohol to an aldehyde. The key is to use a mild oxidizing agent that will not affect the electron-rich aromatic ring or the amino group, and will not over-oxidize the product to a carboxylic acid.

-

Experimental Causality:

-

Reagent of Choice: Manganese dioxide (MnO₂) is an exceptionally effective reagent for this transformation.[5] It is a mild, heterogeneous oxidant that shows high selectivity for benzylic and allylic alcohols, leaving the amino group untouched. The reaction is typically performed in an inert solvent like diethyl ether or dichloromethane.

-

-

Advantages: This is often a clean, high-yielding, single-step transformation with a straightforward workup (the MnO₂ and its byproducts are solids that can be filtered off).[5]

-

Disadvantages: The primary limitation is the availability and synthesis of the starting material, (2-amino-3-methyl-phenyl)-methanol.

Strategy 3: Directed Ortho-Metalation (DoM)

For ultimate regiochemical control, Directed Ortho-Metalation offers a powerful, modern approach to functionalize the aromatic ring precisely at the 2-position.

-

Underlying Principle: This strategy uses a directing group on the benzene ring to guide a strong base to deprotonate a specific ortho-position. The resulting aryllithium species is then trapped with an electrophile to introduce the desired functional group.

-

Experimental Causality:

-

Protection & Direction: The synthesis begins with 3-methylbenzaldehyde. The aldehyde is protected as an acetal, which also serves as the directing group for the subsequent lithiation step.[3]

-

Lithiation: A strong organolithium base, such as n-butyllithium, selectively removes the proton at the C2 position, which is activated by the ortho-directing acetal group.

-

Azidation: The generated aryllithium intermediate is reacted with an electrophilic azide source, such as tosylazide or an azidoiodinane, to form an aryl azide.[1][3] To manage the hazardous nature of azide intermediates, this step can be performed with enhanced safety and efficiency in continuous flow reactors.[1]

-

Reduction & Deprotection: The aryl azide is reduced to the amine (e.g., via hydrogenation or with a reducing agent like triphenylphosphine/water), followed by acidic workup to hydrolyze the acetal, revealing the final product.[3]

-

-

Advantages: Offers unparalleled regiocontrol for constructing highly substituted aromatic systems.

-

Disadvantages: Requires strictly anhydrous conditions, cryogenic temperatures for the lithiation step, and the handling of potentially hazardous organolithium and azide reagents.

Quantitative Data Summary

| Synthetic Strategy | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Nitro Reduction | 2-Nitro-3-methylbenzaldehyde | 1. Acetal Protection2. Pd/C, H₂ or Fe/HCl3. H₃O⁺ | >80% | Robust, well-established chemistry | Multi-step (protection/deprotection required) |

| Alcohol Oxidation | (2-Amino-3-methyl-phenyl)-methanol | MnO₂ | >90%[5] | Clean, high-yielding, single final step | Starting material may not be readily available |

| Directed Metalation | 3-Methylbenzaldehyde | 1. Acetal Protection2. n-BuLi3. Azide Source4. Reduction/H₃O⁺ | High[3] | Excellent regiocontrol | Requires stringent reaction conditions, hazardous reagents |

Visualizing the Synthetic Pathways

Caption: Overview of major synthetic routes to this compound.

Caption: Step-wise workflow for the Directed Ortho-Metalation (DoM) synthesis.

Detailed Experimental Protocols

Protocol 1: Oxidation of (2-Amino-3-methyl-phenyl)-methanol via MnO₂

(Adapted from the synthesis of a structural analog)[5]

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, add (2-amino-3-methyl-phenyl)-methanol (1.0 eq) and a suitable dry solvent such as diethyl ether or dichloromethane (approx. 20 mL per gram of starting material).

-

Reaction: To this suspension, add activated manganese dioxide (MnO₂) (approx. 4-5 eq) portion-wise.

-

Monitoring: Stir the resulting black suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture such as petroleum ether and ethyl acetate. The reaction is typically complete overnight.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese solids. Wash the filter cake thoroughly with the reaction solvent.

-

Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The crude product can be purified by flash chromatography on silica gel to yield this compound as a solid.

Protocol 2: Synthesis via Directed Ortho-Metalation

(Representative protocol based on patent literature)[3]

-

Protection: Dissolve 3-methylbenzaldehyde (1.0 eq) in toluene. Add ethylene glycol (1.1 eq) and a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Once the reaction is complete (monitored by TLC or GC), cool the mixture and wash with aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the protected acetal.

-

Lithiation & Azidation: Under an inert atmosphere (argon or nitrogen), dissolve the protected acetal in anhydrous THF and cool the solution to -78°C. Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature. Stir for 1-2 hours at -78°C. In a separate flask, prepare a solution of tosyl azide (1.1 eq) in anhydrous THF, also at -78°C. Transfer the aryllithium solution to the tosyl azide solution via cannula. Allow the reaction to stir at low temperature for several hours.

-

Quenching & Reduction: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Warm to room temperature and extract with ethyl acetate. The azide intermediate can be reduced without isolation. A common method is hydrogenation using Pd/C in ethanol or methanol until the azide is fully converted to the amine.

-

Deprotection: After reduction, filter off the catalyst. Add dilute hydrochloric acid (e.g., 2 M HCl) to the filtrate and stir at room temperature for several hours until the acetal is fully hydrolyzed (monitored by TLC). Neutralize the mixture with a base (e.g., NaHCO₃) and extract the product with ethyl acetate. Dry the organic phase, concentrate, and purify by chromatography to obtain this compound.

Conclusion and Future Outlook

The synthesis of this compound is well-established, with several reliable routes available to the modern chemist. The classical nitro-reduction pathway remains a workhorse for its simplicity and reliability, especially when coupled with robust aldehyde protection strategies. For cleaner transformations where the precursor is available, the late-stage oxidation of the corresponding benzyl alcohol offers an elegant and high-yielding alternative. Finally, for applications requiring precise regiochemical control in the synthesis of complex analogs, the directed ortho-metalation strategy provides a powerful, albeit more technically demanding, solution. As the demand for novel pharmaceuticals and materials grows, the development of even more efficient, safer, and greener synthetic methods for key intermediates like this compound will continue to be a priority in the research community.

References

- 1. Buy this compound | 84902-24-9 [smolecule.com]

- 2. This compound | C8H9NO | CID 14085176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US10047037B2 - Method for producing 2-amino-substituted benzaldehyde compound - Google Patents [patents.google.com]

- 4. CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]

- 5. Benzaldehyde, 2-amino-5-chloro-3-methyl- synthesis - chemicalbook [chemicalbook.com]

biological activities of 2-Amino-3-methylbenzaldehyde derivatives

An In-depth Technical Guide to the Biological Activities of 2-Amino-3-methylbenzaldehyde Derivatives

Foreword: The Versatility of a Scaffold

In the landscape of medicinal chemistry and drug development, the identification of versatile molecular scaffolds is paramount. These core structures serve as the foundation upon which diverse functional groups can be appended, leading to a spectrum of pharmacological activities. This compound, a seemingly simple aromatic compound, represents one such privileged scaffold. Its unique arrangement of an amino group, a methyl group, and a highly reactive aldehyde function on a benzene ring provides a rich platform for synthetic modification and biological exploration.[1][2] This guide delves into the core biological activities of its derivatives, offering insights into their mechanisms, therapeutic potential, and the experimental methodologies used to uncover these properties. We will explore how this single building block gives rise to compounds with potent antiviral, anticancer, antimicrobial, and anti-inflammatory activities, providing a technical narrative for researchers, scientists, and drug development professionals.

The Chemical Foundation: Synthesis and Derivatization

The utility of this compound as a precursor lies in the reactivity of its functional groups. The aldehyde is primed for condensation reactions, while the amino group can undergo various substitutions.[1] This dual reactivity is the cornerstone of its derivatization potential.

Core Synthesis

The parent compound, this compound, is typically synthesized from starting materials like o-nitrobenzaldehyde. A common route involves the reduction of the nitro group to an amino group, often using metal catalysts such as palladium on charcoal.[1] The aldehyde group is highly reactive and may require protection, for instance, as an acetal, during certain synthetic steps to prevent unwanted side reactions.[1]

Schiff Base Formation: A Gateway to Bioactivity

The most significant and widely exploited reaction of this compound is its condensation with primary amines to form Schiff bases (imines).[1] This reaction creates a C=N double bond (azomethine group), which is a critical pharmacophore in many biologically active compounds.[3][4][5][6][7] The structural mimicry of natural substrates allows these Schiff bases to interact with and inhibit biological targets like enzymes.[1] The methyl group at the 3-position provides steric hindrance that can enhance the stability of the imine bond against hydrolysis under physiological conditions.[1]

Caption: General workflow for synthesizing bioactive Schiff base derivatives.

Antiviral Activities: Targeting Viral Replication